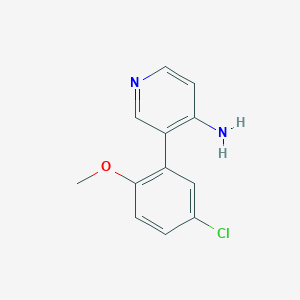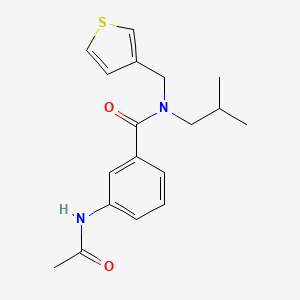![molecular formula C14H15F3N4S2 B3870371 3-(thiomorpholin-4-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione](/img/structure/B3870371.png)
3-(thiomorpholin-4-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione
Overview
Description
3-(thiomorpholin-4-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(thiomorpholin-4-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Thiomorpholine Group: This step involves the reaction of the triazole intermediate with thiomorpholine under suitable conditions.
Attachment of the Trifluoromethyl Phenyl Group: This can be done through a nucleophilic substitution reaction using a trifluoromethyl benzene derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine group.
Reduction: Reduction reactions could target the triazole ring or the trifluoromethyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate due to its triazole core, which is known for its pharmacological properties.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The thiomorpholine group may enhance the compound’s binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole core and may have similar biological activities.
Thiomorpholine Derivatives: Compounds with the thiomorpholine group may exhibit similar chemical reactivity.
Trifluoromethyl Phenyl Compounds: These compounds are known for their stability and unique electronic properties.
Uniqueness
3-(thiomorpholin-4-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione is unique due to the combination of its functional groups, which may confer distinct biological and chemical properties. The presence of the trifluoromethyl group, in particular, can enhance the compound’s metabolic stability and lipophilicity, making it a valuable candidate for drug development.
Properties
IUPAC Name |
3-(thiomorpholin-4-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4S2/c15-14(16,17)10-2-1-3-11(8-10)21-12(18-19-13(21)22)9-20-4-6-23-7-5-20/h1-3,8H,4-7,9H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYTWMUNVFTQPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=NNC(=S)N2C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-O-methyl 2-O-[(4Z)-2,2,5,9-tetramethyldeca-4,8-dienyl] oxalate](/img/structure/B3870288.png)
![(5E)-5-[(3,4-dihydroxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B3870289.png)


![1-(2-fluorobenzyl)-3-hydroxy-3-[(isobutylamino)methyl]-2-piperidinone](/img/structure/B3870299.png)
![N-{2-[(1-benzylpiperidin-4-yl)amino]ethyl}-N-methylmethanesulfonamide](/img/structure/B3870305.png)
![3-{1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-piperidinyl}pyridine](/img/structure/B3870319.png)
![3-[1-[(2E)-3,7-dimethylocta-2,6-dienyl]piperidin-2-yl]pyridine](/img/structure/B3870333.png)
![3-[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-2-yl]pyridine](/img/structure/B3870338.png)
![3-[1-(3-cyclohexen-1-ylmethyl)-2-piperidinyl]pyridine](/img/structure/B3870346.png)
![1-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-3-propoxypiperidine](/img/structure/B3870352.png)
![(3S)-1-ethyl-4-[5-(indol-1-ylmethyl)-1H-pyrazole-3-carbonyl]-3-methylpiperazin-2-one](/img/structure/B3870359.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-3-piperidinamine](/img/structure/B3870385.png)
![N-(3-fluorophenyl)-6-methyl-2-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxamide](/img/structure/B3870386.png)
